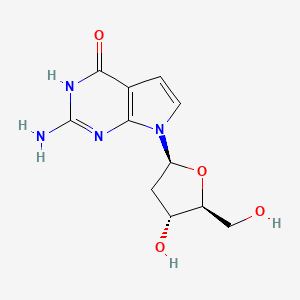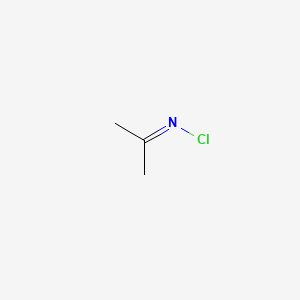
2-Propanimine, N-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-chloropropan-2-imine is an organic compound belonging to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is specifically a derivative of propan-2-imine, where a chlorine atom is attached to the nitrogen atom. Imines are known for their versatility in organic synthesis and their role as intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-chloropropan-2-imine can be synthesized through the reaction of propan-2-imine with a chlorinating agent. One common method involves the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as the chlorinating agent. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the imine.
Industrial Production Methods: In an industrial setting, the production of N-chloropropan-2-imine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-chloropropan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of N-chloropropan-2-imine can yield primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Scientific Research Applications
N-chloropropan-2-imine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving imine intermediates.
Industry: It is used in the production of agrochemicals and pharmaceuticals, where its reactivity is harnessed to create active ingredients.
Mechanism of Action
The mechanism of action of N-chloropropan-2-imine involves its reactivity as an electrophile due to the presence of the carbon-nitrogen double bond. This electrophilicity allows it to participate in nucleophilic addition reactions, where nucleophiles attack the carbon atom of the imine group. The chlorine atom can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Propan-2-imine: The parent compound without the chlorine atom.
N-bromopropan-2-imine: A similar compound where the chlorine is replaced by a bromine atom.
N-iodopropan-2-imine: Another similar compound with an iodine atom instead of chlorine.
Uniqueness: N-chloropropan-2-imine is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. The chlorine atom enhances the electrophilicity of the imine group, making it more reactive in nucleophilic substitution reactions. This increased reactivity can be advantageous in synthetic applications where rapid and efficient transformations are desired.
Properties
CAS No. |
34508-68-4 |
|---|---|
Molecular Formula |
C3H6ClN |
Molecular Weight |
91.54 g/mol |
IUPAC Name |
N-chloropropan-2-imine |
InChI |
InChI=1S/C3H6ClN/c1-3(2)5-4/h1-2H3 |
InChI Key |
OPJLHEYZZBXNBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-](/img/structure/B13819686.png)
![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)
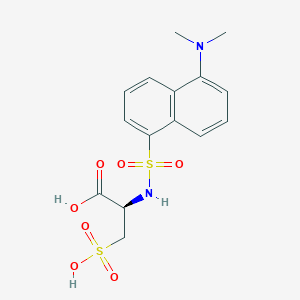
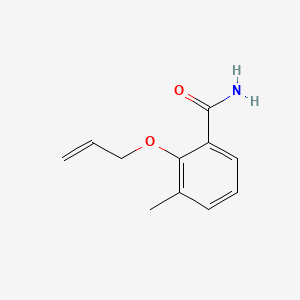
![(2Z,2'Z)-4,4'-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid)](/img/structure/B13819718.png)
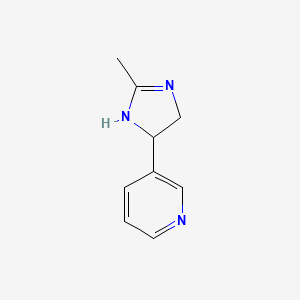
![8-Bromo-4-(morpholin-4-yl)-5,6-dihydropyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B13819722.png)
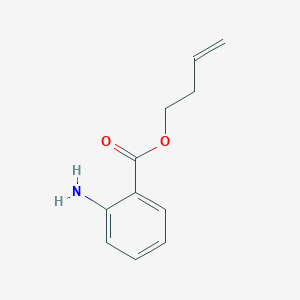
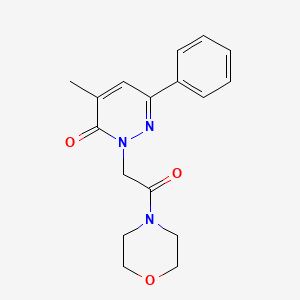
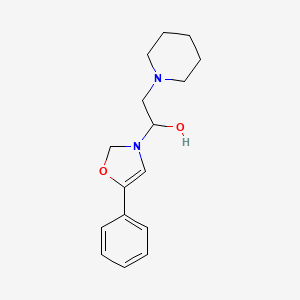
![N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B13819749.png)
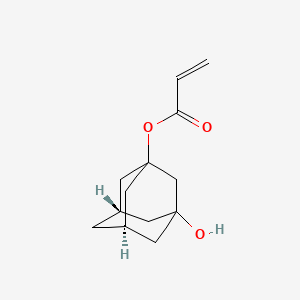
![4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13819764.png)
